molecular formula C18H17ClN2O2 B3865596 2-(3-chlorophenoxy)-N'-(2-methyl-3-phenyl-2-propen-1-ylidene)acetohydrazide

2-(3-chlorophenoxy)-N'-(2-methyl-3-phenyl-2-propen-1-ylidene)acetohydrazide

Cat. No. B3865596
M. Wt: 328.8 g/mol
InChI Key: RYSGHYMWBSRTIG-TZXDKGFWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3-chlorophenoxy)-N'-(2-methyl-3-phenyl-2-propen-1-ylidene)acetohydrazide, also known as CPM-86, is a chemical compound that has been studied for its potential use in various scientific research applications. This compound is a hydrazide derivative of cinnamic acid and has been found to have interesting biochemical and physiological effects in laboratory experiments.

Mechanism of Action

The mechanism of action of 2-(3-chlorophenoxy)-N'-(2-methyl-3-phenyl-2-propen-1-ylidene)acetohydrazide is not fully understood, but it is thought to involve the inhibition of DNA synthesis and the induction of apoptosis in cancer cells. 2-(3-chlorophenoxy)-N'-(2-methyl-3-phenyl-2-propen-1-ylidene)acetohydrazide has also been found to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division.
Biochemical and Physiological Effects
2-(3-chlorophenoxy)-N'-(2-methyl-3-phenyl-2-propen-1-ylidene)acetohydrazide has been found to have interesting biochemical and physiological effects in laboratory experiments. In addition to its anti-cancer activity, 2-(3-chlorophenoxy)-N'-(2-methyl-3-phenyl-2-propen-1-ylidene)acetohydrazide has been shown to have anti-inflammatory and analgesic effects, and has been found to inhibit the growth of certain bacteria and fungi.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-(3-chlorophenoxy)-N'-(2-methyl-3-phenyl-2-propen-1-ylidene)acetohydrazide in laboratory experiments is its relatively low toxicity. 2-(3-chlorophenoxy)-N'-(2-methyl-3-phenyl-2-propen-1-ylidene)acetohydrazide has been found to have a relatively low LD50 (the dose at which 50% of test animals die) and has been shown to be well-tolerated in animal studies. However, one of the limitations of using 2-(3-chlorophenoxy)-N'-(2-methyl-3-phenyl-2-propen-1-ylidene)acetohydrazide in laboratory experiments is its limited solubility in water, which can make it difficult to administer in certain experimental settings.

Future Directions

There are several potential future directions for research on 2-(3-chlorophenoxy)-N'-(2-methyl-3-phenyl-2-propen-1-ylidene)acetohydrazide. One area of interest is the development of new analogs of 2-(3-chlorophenoxy)-N'-(2-methyl-3-phenyl-2-propen-1-ylidene)acetohydrazide with improved solubility and potency. Another area of interest is the investigation of the potential use of 2-(3-chlorophenoxy)-N'-(2-methyl-3-phenyl-2-propen-1-ylidene)acetohydrazide in combination with other anti-cancer agents, such as chemotherapy drugs or immunotherapy agents. Additionally, further studies are needed to fully elucidate the mechanism of action of 2-(3-chlorophenoxy)-N'-(2-methyl-3-phenyl-2-propen-1-ylidene)acetohydrazide and to better understand its biochemical and physiological effects.

Scientific Research Applications

2-(3-chlorophenoxy)-N'-(2-methyl-3-phenyl-2-propen-1-ylidene)acetohydrazide has been studied for its potential use in various scientific research applications. One of the most promising applications of 2-(3-chlorophenoxy)-N'-(2-methyl-3-phenyl-2-propen-1-ylidene)acetohydrazide is in the field of cancer research. 2-(3-chlorophenoxy)-N'-(2-methyl-3-phenyl-2-propen-1-ylidene)acetohydrazide has been found to have potent anti-cancer activity in vitro and in vivo, and has been shown to induce apoptosis (programmed cell death) in cancer cells.

properties

IUPAC Name

2-(3-chlorophenoxy)-N-[(Z)-[(E)-2-methyl-3-phenylprop-2-enylidene]amino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17ClN2O2/c1-14(10-15-6-3-2-4-7-15)12-20-21-18(22)13-23-17-9-5-8-16(19)11-17/h2-12H,13H2,1H3,(H,21,22)/b14-10+,20-12-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYSGHYMWBSRTIG-TZXDKGFWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC1=CC=CC=C1)C=NNC(=O)COC2=CC(=CC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C\C1=CC=CC=C1)/C=N\NC(=O)COC2=CC(=CC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-chlorophenoxy)-N'-[(1Z,2E)-2-methyl-3-phenylprop-2-en-1-ylidene]acetohydrazide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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